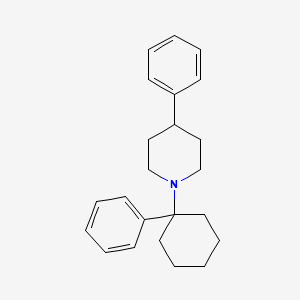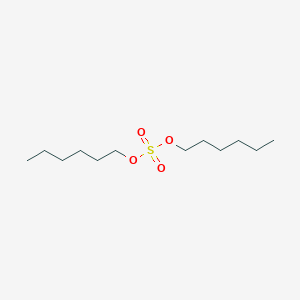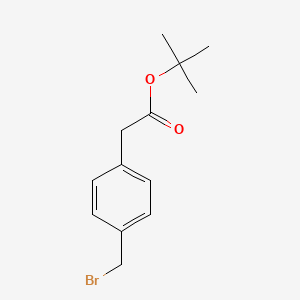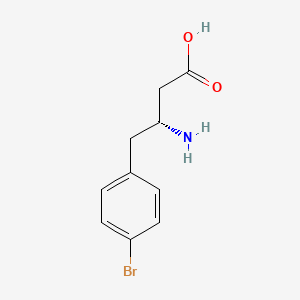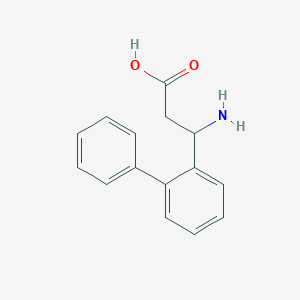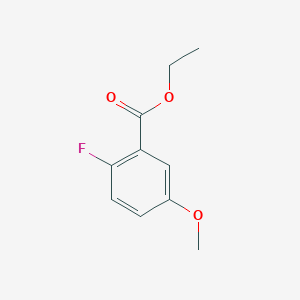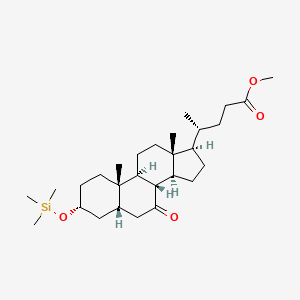![molecular formula C12H6ClFN2S B3283797 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 773140-11-7](/img/structure/B3283797.png)
4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine is an aromatic heterocyclic compound. Its chemical structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound exhibits diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Synthesis Analysis
Several synthetic methods exist for the preparation of pyrimidines. While I don’t have specific details on the synthesis of this particular compound, it likely involves reactions that introduce the chlorine, fluorine, and thieno groups onto the pyrimidine scaffold. Researchers have explored various routes to access pyrimidine derivatives, and these methods contribute to the availability of diverse compounds for further study .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine comprises a thieno ring fused with a pyrimidine ring. The chlorine and fluorine substituents on the phenyl group enhance its pharmacological properties. The arrangement of atoms and bonds within the molecule significantly influences its biological activity and interactions with cellular targets .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available sources, it likely participates in various transformations typical of pyrimidines. These reactions may include nucleophilic substitutions, cyclizations, and functional group modifications. Investigating its reactivity and behavior under different conditions would provide valuable insights .
Wirkmechanismus
The anti-inflammatory effects of pyrimidines, including 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine , are attributed to their inhibition of key inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. By modulating these pathways, pyrimidines suppress inflammation and contribute to tissue healing .
Zukünftige Richtungen
Exploring novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity remains an exciting avenue for research. Researchers can focus on optimizing the structure–activity relationships (SARs) of pyrimidines to develop more effective anti-inflammatory agents. Additionally, investigating its potential in other therapeutic areas could lead to promising applications .
Eigenschaften
IUPAC Name |
4-chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2S/c13-10-8-5-6-17-12(8)16-11(15-10)7-3-1-2-4-9(7)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBFTFVPMVUDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CS3)C(=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

